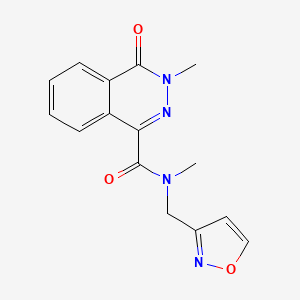
N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as compound 1, is a small molecular weight compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential applications in various areas of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been studied for its potential neuroprotective effects and ability to improve cognitive function. In infectious diseases, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to have antimicrobial activity against various bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. For example, in cancer cells, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to activate the Nrf2-ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of key enzymes involved in DNA replication and cell division. In neurodegenerative diseases, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to improve cognitive function and activate the Nrf2-ARE pathway. In infectious diseases, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 in lab experiments is its relatively small molecular weight, which allows for easy synthesis and purification. Additionally, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 has been shown to have a broad range of potential applications in various areas of scientific research. However, one limitation of using N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
Zukünftige Richtungen
There are several future directions for the study of N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1, including the development of more efficient synthesis methods, the identification of specific molecular targets and pathways involved in its mechanism of action, and the optimization of its pharmacological properties for potential therapeutic applications. Additionally, further studies are needed to explore the potential applications of N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 in other areas of scientific research, such as immunology and metabolic diseases.
In conclusion, N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 1 is a small molecular weight N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide that has been synthesized and studied for its potential applications in scientific research. Its diverse range of potential applications, combined with its relatively simple synthesis method and broad range of biological effects, make it an attractive target for further research and development in various areas of scientific research.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process starting with the reaction of 3-(bromomethyl)isoxazole with 2,4-pentanedione, followed by a cyclization reaction with phthalic anhydride. The final product can be obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(1,2-oxazol-3-ylmethyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18(9-10-7-8-22-17-10)15(21)13-11-5-3-4-6-12(11)14(20)19(2)16-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPQVERSHRWAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N(C)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isoxazolylmethyl)-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)
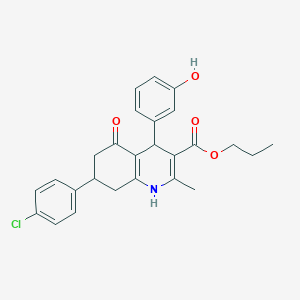
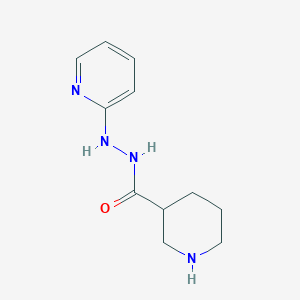
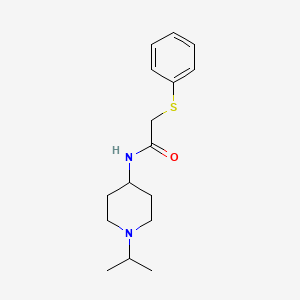
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![7-amino-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5131407.png)
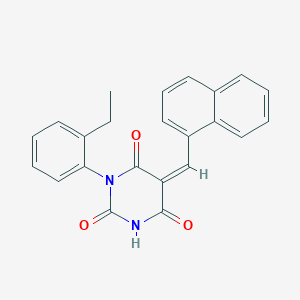

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)

![benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5131439.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)